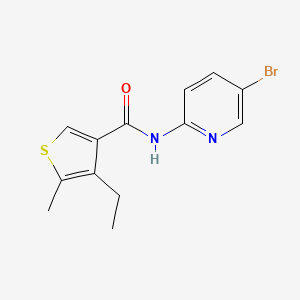![molecular formula C27H27N5O3 B4556249 2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide](/img/structure/B4556249.png)
2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
概要
説明
2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves multiple steps, each requiring specific reagents and conditions
Core Structure Formation: The initial step involves the synthesis of the pyrido[1,2-a][1,3]benzimidazole core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Functional Group Introduction: The next step involves the introduction of the piperazine moiety and the methoxyphenyl group. This can be accomplished through nucleophilic substitution reactions using suitable halogenated precursors.
Final Modifications: The final step includes the introduction of the cyanide group and other functional groups. This can be achieved through reactions such as nucleophilic addition or substitution, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of new therapeutic agents.
Materials Science: The compound’s functional groups may impart specific properties, making it useful in the development of new materials with desired characteristics.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
作用機序
The mechanism of action of 2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-{3-[4-(4-methoxyphenyl)piperazino]-3-oxopropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a][1,3]benzimidazol-4-yl cyanide: shares similarities with other compounds containing piperazine, methoxyphenyl, and cyanide groups.
Piperidine Derivatives: These compounds also feature a piperidine ring and are widely studied for their pharmacological properties.
m-Aryloxy Phenols: These compounds contain methoxyphenyl groups and are known for their biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may impart distinct chemical and biological properties
特性
IUPAC Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-18-21(27(34)32-24-6-4-3-5-23(24)29-26(32)22(18)17-28)11-12-25(33)31-15-13-30(14-16-31)19-7-9-20(35-2)10-8-19/h3-10,29H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVDOQRIQXJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![propyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B4556175.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B4556180.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B4556189.png)
![7-chloro-2-(4-ethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4556202.png)
![[1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4556211.png)
![5-(4-ethoxybenzyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4556217.png)
![3-({2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4556221.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B4556228.png)
![N~4~-(3-CHLORO-4-FLUOROPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4556233.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acrylamide](/img/structure/B4556238.png)
![3-[(3-METHOXYBENZYL)SULFANYL]-4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOLE](/img/structure/B4556252.png)
![3-ethoxy-N-[2-[(3-ethoxybenzoyl)amino]-4-methylphenyl]benzamide](/img/structure/B4556259.png)
![(4Z)-1-(3-BROMOPHENYL)-4-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE](/img/structure/B4556277.png)
